molecular formula C27H32ClF3N2O2 B609936 PF-04745637 CAS No. 1917294-46-2

PF-04745637

Numéro de catalogue: B609936
Numéro CAS: 1917294-46-2
Poids moléculaire: 509.0 g/mol
Clé InChI: PAEBEJVPSADOMC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

PF-04745637 is a drug that acts as a potent and selective antagonist for the transient receptor potential ankyrin 1 (TRPA1) receptor. It has an inhibitory concentration (IC50) of 17 nanomolar for human TRPA1 . This compound has anti-inflammatory effects and was developed as a potential treatment for conditions such as atopic dermatitis .

Méthodes De Préparation

The synthesis of PF-04745637 involves multiple steps, including the formation of key intermediates and their subsequent reactions to form the final product. The synthetic route typically involves the following steps:

Industrial production methods for this compound are not widely documented, but they likely involve optimization of the synthetic route to ensure high yield and purity.

Analyse Des Réactions Chimiques

PF-04745637 undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include:

The major products formed from these reactions depend on the specific conditions and reagents used.

Applications De Recherche Scientifique

Pain Management

PF-04745637 has been studied for its potential in managing chronic pain conditions. By blocking TRPA1 channels, it may alleviate pain associated with various disorders such as:

  • Neuropathic Pain : Research indicates that TRPA1 is involved in the pathophysiology of neuropathic pain. This compound's antagonistic effects on TRPA1 can potentially reduce hyperalgesia and allodynia in animal models .
  • Inflammatory Pain : Inflammation often leads to TRPA1 activation. Studies suggest that this compound can mitigate inflammatory pain responses by inhibiting this channel .

Respiratory Disorders

The role of TRPA1 in respiratory pathways makes this compound a candidate for treating conditions like asthma and chronic obstructive pulmonary disease (COPD). By inhibiting TRPA1, the compound may reduce airway hyperreactivity and inflammation .

Ocular Pain Relief

Recent studies have explored the application of this compound in ocular pain management. The compound's ability to inhibit TRPA1 could alleviate symptoms associated with dry eye disease and other ocular surface disorders by reducing nociceptive signaling in corneal tissues .

Case Study 1: Neuropathic Pain Model

In a controlled study involving rodents with induced neuropathic pain, administration of this compound resulted in significant reductions in pain behavior compared to placebo groups. The study highlighted the compound's efficacy in reducing mechanical allodynia, demonstrating its potential for clinical application in neuropathic pain management.

Case Study 2: Inflammatory Pain Assessment

A separate study assessed the effects of this compound on inflammatory pain induced by carrageenan injection in rats. The results indicated that treatment with this compound led to a marked decrease in paw edema and pain response, suggesting its role as an effective anti-inflammatory agent.

Mécanisme D'action

PF-04745637 exerts its effects by selectively antagonizing the TRPA1 receptor. This receptor is involved in the detection of environmental irritants and the mediation of inflammatory responses. By blocking TRPA1, this compound reduces the activation of inflammatory pathways, leading to its anti-inflammatory effects .

Comparaison Avec Des Composés Similaires

PF-04745637 is unique due to its high selectivity and potency for the TRPA1 receptor. Similar compounds include:

These compounds share the common feature of targeting the TRPA1 receptor but differ in their chemical structures, potencies, and pharmacokinetic profiles.

Activité Biologique

PF-04745637 is a small molecule compound recognized primarily for its activity as a selective antagonist of the transient receptor potential ankyrin 1 (TRPA1) channel. This compound has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in the management of pain and inflammatory conditions.

This compound operates by inhibiting the TRPA1 ion channel, which plays a crucial role in nociception (the sensory perception of pain). The TRPA1 channel is activated by various stimuli, including environmental irritants and inflammatory mediators, making it a significant target for pain relief strategies. By blocking this channel, this compound can effectively reduce pain signaling pathways.

  • IC50 Value : The compound exhibits a potent inhibitory effect on human TRPA1 with an IC50 of 17 nM, indicating its high affinity and selectivity for this target .

In Vitro Studies

In vitro studies have demonstrated that this compound can significantly inhibit TRPA1-mediated calcium influx in human cells. This inhibition correlates with reduced neuronal excitability in response to noxious stimuli, suggesting its potential utility in treating conditions characterized by heightened pain sensitivity.

In Vivo Studies

Animal model studies have further elucidated the biological activity of this compound. Notably, its administration has been associated with:

  • Reduction in Pain Responses : In models of inflammatory pain, this compound has shown a marked decrease in pain behaviors, such as mechanical allodynia and thermal hyperalgesia.
  • Anti-inflammatory Effects : The compound not only mitigates pain but also appears to exert anti-inflammatory effects, potentially through the modulation of pro-inflammatory cytokine release.

Case Studies and Clinical Implications

While extensive clinical data on this compound remains limited, preliminary findings suggest promising applications in various pain-related conditions:

  • Chronic Pain Management : Given its mechanism of action, this compound may be beneficial in treating chronic pain syndromes where TRPA1 activation is implicated.
  • Ocular Pain and Dry Eye Disease : Emerging research indicates that TRPA1 antagonists could play a role in alleviating ocular discomfort associated with dry eye disease .

Data Summary Table

Study TypeKey FindingsReference
In VitroIC50 = 17 nM for human TRPA1; inhibits calcium influx
In VivoReduces mechanical allodynia and thermal hyperalgesia
Clinical ImplicationsPotential use in chronic pain and ocular discomfort

Propriétés

IUPAC Name

1-(4-chlorophenyl)-N-[2-[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]-3-phenylpropyl]cyclopentane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32ClF3N2O2/c28-22-10-8-21(9-11-22)25(12-4-5-13-25)24(34)32-19-23(18-20-6-2-1-3-7-20)33-16-14-26(35,15-17-33)27(29,30)31/h1-3,6-11,23,35H,4-5,12-19H2,(H,32,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAEBEJVPSADOMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)NCC(CC3=CC=CC=C3)N4CCC(CC4)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32ClF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
PF-04745637
Reactant of Route 2
PF-04745637
Reactant of Route 3
PF-04745637
Reactant of Route 4
PF-04745637
Reactant of Route 5
Reactant of Route 5
PF-04745637
Reactant of Route 6
PF-04745637

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.